![molecular formula C6H2N4O2 B3832757 [1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B3832757.png)

[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Descripción general

Descripción

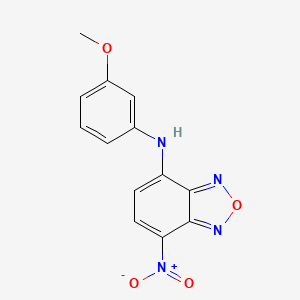

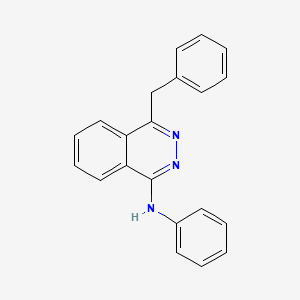

“[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole” is a type of oxadiazole, which is a class of heterocyclic aromatic chemical compounds. There are four isomers of oxadiazole, and they appear in a variety of pharmaceutical drugs . The molecular formula of “[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole” is C6H2N4O2 .

Synthesis Analysis

The synthesis of oxadiazole derivatives has been reported in several studies. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles were synthesized as potential hypoxia inhibitors . Another study reported a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids .Molecular Structure Analysis

The molecular structure of “[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole” can be analyzed based on its molecular formula C6H2N4O2. It has a monoisotopic mass of 162.017776 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole” include a molecular weight of 254.12 g/mol, a topological polar surface area of 175 Ų, and a complexity of 365 .Aplicaciones Científicas De Investigación

Chemical Reactions and Derivative Formation

[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole and its derivatives have been explored in various chemical reactions. For instance, α-isonitroso ketones, derivatives of tetrahydrobenzofurazan and furoxan, react with aldehydes and morpholine to form derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide. These derivatives, upon further treatment, can yield derivatives of 4,5-dihydro-1,2,5-oxadiazolo[3,4-f]cinnoline and 1,2,5-oxadiazolo[3,4-f]cinnoline. Reductions with sodium borohydride can produce N-hydroxyhexahydro-pyrrolo[2,3-e]-2,1,3-benzoxazole derivatives (Samsonov, 2004).

Advancements in Medicinal Chemistry

In medicinal chemistry, oxazole compounds, including oxadiazoles, have displayed versatile biological activities due to their ability to bind with a variety of enzymes and receptors. They have been employed in the treatment of a broad range of diseases and are considered as having high development value and potential as medicinal agents. This is particularly significant for [1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole derivatives due to their specific chemical structure (Zhang, Zhao, & Zhou, 2018).

Application in Anticancer Research

Specifically in anticancer research, benzo[c][1,2,5]oxadiazoles have been recognized for their potent pharmacological activities, including anticancer potential. New boron-based benzo[c][1,2,5]oxadiazoles have been designed as anticancer agents targeting tumor hypoxia, demonstrating the potential of these derivatives in therapeutic applications (Das, Shareef, & Das, 2023).

Exploration in Organic Synthesis

The exploration of [1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in organic synthesis is also noteworthy. For instance, the synthesis of 4,8-disubstituted 4H,8H-bis[1,2,5]oxadiazolo[3,4–6:3′,4′-e]pyrazines illustrates the potential of these compounds in generating novel organic structures (Fischer, Nissan, & Lowe-Ma, 1991).

Potential as Antitrypanosomal Drugs

Additionally, 1,2,5-oxadiazole N-oxide derivatives have been studied for their potential as antitrypanosomal drugs, suggesting their role in addressing parasitic diseases. Their effectiveness has been linked to their electrochemical properties and the balance between lipophilic and hydrophilic characteristics (Cerecetto et al., 1999).

PD-L1 Inhibition for Tumor Immunotherapy

In the context of tumor immunotherapy, novel benzo[c][1,2,5]oxadiazole derivatives have been developed as inhibitors of PD-L1, showing significant potential in in vivo antitumor activity. This underlines the relevance of these compounds in the development of new cancer therapies (Liu et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIOQEBZBBADMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=NON=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B3832676.png)

![N-{4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}acetamide](/img/structure/B3832680.png)

![butyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B3832689.png)

![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3832719.png)

![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832727.png)

![N-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B3832739.png)

![2,2'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(benzylimino)]diethanol](/img/structure/B3832759.png)

![N-(3-methoxyphenyl)-3-{1-[(phenylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3832761.png)

![N-[2-(diethylamino)ethyl]-3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832770.png)